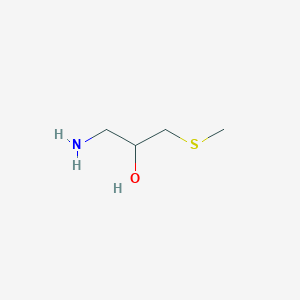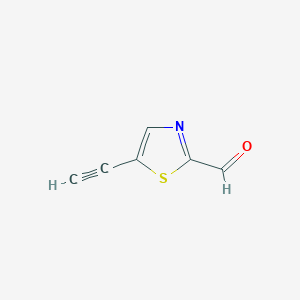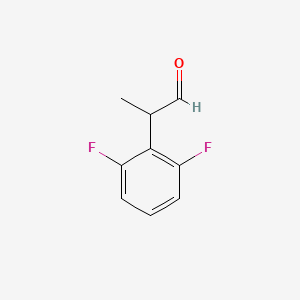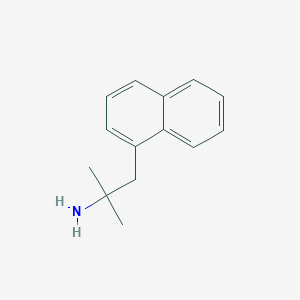![molecular formula C6H13NO3 B13592878 [(2S,6S)-6-methoxymorpholin-2-yl]methanol](/img/structure/B13592878.png)
[(2S,6S)-6-methoxymorpholin-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,6S)-6-methoxymorpholin-2-yl]methanol is a chemical compound with the molecular formula C6H13NO3 It is a derivative of morpholine, a heterocyclic amine, and features a methoxy group at the 6-position and a hydroxymethyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,6S)-6-methoxymorpholin-2-yl]methanol typically involves the reaction of morpholine derivatives with methanol under specific conditions. One common method includes the use of a chiral catalyst to ensure the correct stereochemistry of the product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[(2S,6S)-6-methoxymorpholin-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield [(2S,6S)-6-methoxymorpholin-2-yl]methanal or [(2S,6S)-6-methoxymorpholin-2-yl]methanoic acid.
Wissenschaftliche Forschungsanwendungen
[(2S,6S)-6-methoxymorpholin-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of [(2S,6S)-6-methoxymorpholin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Vergleich Mit ähnlichen Verbindungen
[(2S,6S)-6-methoxymorpholin-2-yl]methanol can be compared with other similar compounds, such as:
[(2S,6S)-6-methylmorpholin-2-yl]methanol: This compound has a methyl group instead of a methoxy group, which can lead to different chemical and biological properties.
[(2S,6S)-6-ethylmorpholin-2-yl]methanol: The presence of an ethyl group can affect the compound’s reactivity and interactions with biological targets.
[(2S,6S)-6-hydroxymorpholin-2-yl]methanol: The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and binding properties.
Eigenschaften
Molekularformel |
C6H13NO3 |
|---|---|
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
[(2S,6S)-6-methoxymorpholin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO3/c1-9-6-3-7-2-5(4-8)10-6/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
BLCNYFFKDWCFNU-WDSKDSINSA-N |
Isomerische SMILES |
CO[C@@H]1CNC[C@H](O1)CO |
Kanonische SMILES |
COC1CNCC(O1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



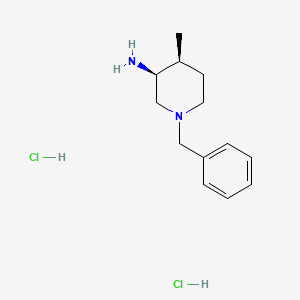
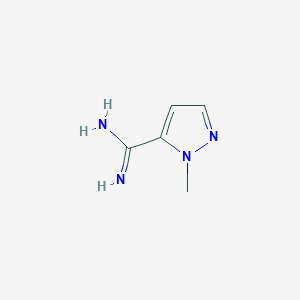
![2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-aminehydrochloride](/img/structure/B13592846.png)
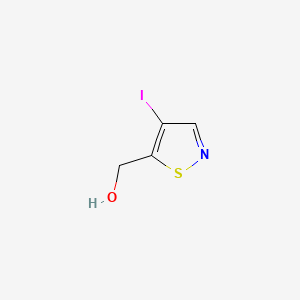

![3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoicacid](/img/structure/B13592855.png)
![4-[2-[(Aminooxy)methyl]phenyl]morpholine](/img/structure/B13592856.png)
